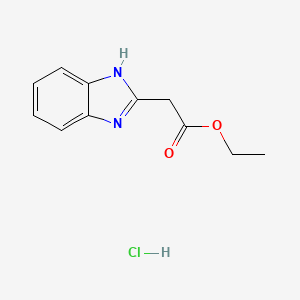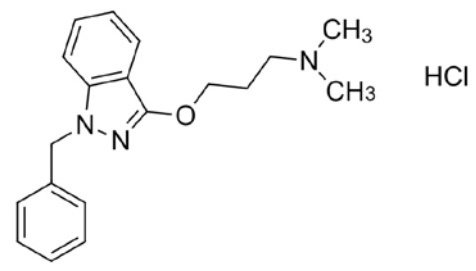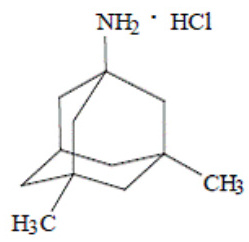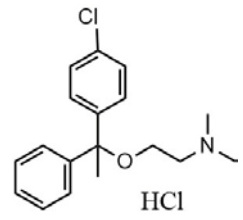
ethyl 1H-benzimidazol-2-ylacetate hydrochloride
Descripción general
Descripción
Ethyl 1H-benzimidazol-2-ylacetate hydrochloride (CAS No. 14741-71-0) is a benzimidazole derivative characterized by an ester functional group and a hydrochloride salt. It is commercially available with a purity of ≥99% (Shanghai Aladdin Biochemical Technology Co., Ltd., 2025) . The compound’s structural features include:
- Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π interactions .
- Ester group (-COOEt): Facilitates transesterification reactions and nucleophilic substitutions .
- Hydrochloride salt: Enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the compound via ionic interactions .
Its applications span organic synthesis, pharmaceuticals, and materials science, where it serves as a precursor for synthesizing ligands, catalysts, and bioactive molecules .
Métodos De Preparación
The synthesis of ethyl 1H-benzimidazol-2-ylacetate hydrochloride typically involves the reaction of benzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Ethyl 1H-benzimidazol-2-ylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
EBH serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those exhibiting anticancer, antiviral, and antimicrobial properties. Its structure allows for the introduction of the benzimidazole moiety into target compounds, enhancing their biological activity.
Anticancer Properties
Research indicates that EBH and its derivatives show effectiveness against multiple cancer cell lines. The compound's mechanism involves the inhibition of specific pathways linked to tumor growth and proliferation. For instance, studies have demonstrated that certain derivatives synthesized from EBH exhibit significant cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
EBH has also been evaluated for its antimicrobial properties. Derivatives synthesized from EBH have shown good activity against Gram-positive bacteria and moderate activity against fungi, although they exhibit negligible effects on Gram-negative bacteria . This antimicrobial potential opens avenues for developing new antibiotics based on the benzimidazole scaffold.
Synthesis of Derivatives
The synthesis of EBH typically involves straightforward chemical reactions that yield high purity and yield products. The following methods are commonly employed:
Reaction Pathways
- Nucleophilic Substitution : This method involves the substitution of halogen atoms in benzimidazole derivatives with ethyl acetate under basic conditions .
- Hydrazine Hydrate Treatment : Derivatives can be formed by treating EBH with hydrazine hydrate, leading to compounds with enhanced biological activities .
Case Study: Synthesis of Anticancer Agents
A study synthesized various benzimidazole derivatives from EBH, which were subsequently tested for cytotoxicity against cancer cell lines. The results indicated that several synthesized compounds exhibited IC50 values in the micromolar range, demonstrating their potential as anticancer agents .
Comparative Analysis of Structural Derivatives
The unique structure of EBH allows it to be compared with other benzimidazole derivatives based on their biological activities and chemical properties:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-(1H-benzimidazol-2-yl)acetate | Benzimidazole derivative | Anticancer, Antimicrobial | Higher solubility due to ethyl group |
| Benzimidazole | Basic structure | Antifungal, Antiviral | Lacks ester functionality |
| 2-Methylbenzimidazole | Methyl-substituted variant | Antimicrobial | Different substitution pattern |
EBH stands out due to its specific anticancer activities and versatility in medicinal chemistry applications .
Future Research Directions
Given its promising applications, future research should focus on:
- Exploring Prodrug Potential : Investigating EBH as a prodrug could enhance its therapeutic efficacy by improving bioavailability .
- Expanding Biological Testing : Further testing against a broader range of pathogens and cancer types could elucidate the full spectrum of its biological activities.
- Formulation Development : Developing formulations incorporating EBH could lead to innovative therapeutic approaches in treating resistant infections or cancers.
Mecanismo De Acción
The mechanism of action of ethyl 1H-benzimidazol-2-ylacetate hydrochloride involves its interaction with specific molecular targets within biological systems. Benzimidazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents. Additionally, they can bind to nucleic acids and interfere with DNA replication and transcription .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues: Benzimidazole Derivatives
Ethyl 1H-benzimidazol-2-ylacetate hydrochloride distinguishes itself from other benzimidazole derivatives through its ester functionality. For example:
- 1H-Benzimidazole-2-carboxylic acid : Lacks the ester group, reducing its reactivity in transesterification but increasing acidity due to the carboxylic acid moiety.
- Benzimidazole hydrochlorides (e.g., omeprazole hydrochloride) : Contain sulfoxide or sulfone groups instead of esters, directing their use toward proton-pump inhibition rather than synthetic chemistry .
Key difference : The ester group in this compound enables unique reactivity pathways, such as nucleophilic acyl substitutions, which are absent in simpler benzimidazole salts .
Hydrochloride Salts of Amines and Heterocycles
The hydrochloride salt enhances solubility and stability across diverse compounds. Below is a comparative analysis:



Observations :
- Solubility : All hydrochloride salts exhibit improved solubility compared to their free-base forms. Ethyl 1H-benzimidazol-2-ylacetate HCl’s solubility is further augmented by hydrogen bonding from the benzimidazole core .
- Reactivity : The ester group in the target compound enables reactivity absent in amine-based hydrochlorides (e.g., memantine HCl), which primarily undergo acid-base or alkylation reactions .
Stability and Hydrogen Bonding
Ethyl 1H-benzimidazol-2-ylacetate HCl demonstrates superior crystalline stability compared to non-aromatic hydrochlorides (e.g., dosulepin HCl) due to:
Actividad Biológica
Ethyl 1H-benzimidazol-2-ylacetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O2- HCl
- Molecular Weight : 240.69 g/mol
- CAS Number : 211103-78-5
Benzimidazole derivatives, including this compound, exhibit a broad range of biological activities attributed to their ability to interact with multiple biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : These compounds can inhibit various enzymes, impacting metabolic pathways.
- Receptor Binding : They may bind to specific receptors, modulating cellular responses.
- Cellular Signaling : The compound influences signaling pathways, affecting cell proliferation and apoptosis.
Anticancer Activity
Research indicates that benzimidazole derivatives possess anticancer properties. For instance, studies have shown that related compounds interfere with tubulin polymerization, which is crucial for cancer cell division. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
Antiparasitic Activity
Benzimidazole derivatives have demonstrated significant antiparasitic effects. For example, studies on related compounds showed potent activity against Trichinella spiralis, outperforming standard treatments like albendazole and ivermectin . This suggests potential applications in treating parasitic infections.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (μg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 62.5 | |
| Candida albicans | 250 |
Applications in Medicinal Chemistry
This compound serves as a building block in the synthesis of various pharmacologically active compounds, including:
- Antiviral Agents : Compounds derived from this structure have shown antiviral activity.
- Antimicrobial Agents : It is used in developing new antibiotics and antifungals.
- Anticancer Drugs : The compound's ability to inhibit tumor growth makes it a candidate for further development in oncology.
Case Studies and Research Findings
- Antiproliferative Effects : A study demonstrated that derivatives of ethyl 1H-benzimidazol-2-ylacetate showed significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use .
- Oxidative Stress Modulation : Research highlighted the compound's role in modulating oxidative stress in infected hosts, suggesting its dual action as an anthelmintic and antioxidant agent .
- Synthetic Applications : The compound has been utilized in synthesizing novel materials with specific properties, such as fluorescence or conductivity, indicating its versatility beyond biological applications.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for ethyl 1H-benzimidazol-2-ylacetate hydrochloride?
- Methodological Answer : A robust synthesis protocol should incorporate Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example, optimizing reaction parameters (temperature, stoichiometry, solvent) using fractional factorial designs can systematically identify critical variables. A validated procedure involves refluxing 2-mercaptobenzimidazole with ethyl chloroacetate in ethanol under basic conditions, followed by quenching with ice and rigorous washing to remove chloride byproducts . Statistical validation of yield and purity using HPLC or NMR is essential to confirm reproducibility .
Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure of this compound?
- Methodological Answer : SC-XRD requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Using SHELX software (e.g., SHELXL for refinement), the structure is solved via direct methods, with hydrogen atoms placed geometrically. Key metrics include R-factors (<0.05 for high-resolution data) and validation tools like PLATON to check for twinning or disorder .
Q. What purification techniques are effective for removing chloride byproducts during synthesis?
- Methodological Answer : Chloride removal can be achieved via repeated cold-water washing, as chloride salts exhibit higher solubility in aqueous media than the target compound. For persistent impurities, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol may be employed. Ion-exchange chromatography is another advanced option, particularly for trace anions .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state theory can predict reaction pathways and energetics. Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy intermediates and transition states. Experimental parameters (e.g., solvent polarity, catalyst loading) are then refined using computational predictions, reducing optimization time by ~50% compared to traditional methods .
Q. How should researchers resolve discrepancies between experimental and computational data on reaction yields?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or kinetic barriers. A multi-step validation workflow is recommended:
Re-examine computational models for implicit solvent assumptions or missing intermediates.
Conduct kinetic profiling (e.g., in situ IR spectroscopy) to compare experimental vs. predicted rate constants.
Use sensitivity analysis to identify critical variables (e.g., temperature gradients in exothermic steps) .
Q. What safety protocols are critical for handling this compound in high-throughput screening?
- Methodological Answer : Given its hydrochloride form, the compound may release HCl vapors under heating. Use fume hoods for all manipulations and conduct thermal stability tests via DSC/TGA. Personal protective equipment (PPE) must include acid-resistant gloves (e.g., nitrile) and splash goggles. Emergency protocols should address skin/eye exposure with immediate flushing (15 mins for eyes) and medical consultation .
Propiedades
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10;/h3-6H,2,7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAVMDSRPWNZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


















